molecular formula C11H12N4O2 B2594532 5,6-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide CAS No. 2415600-69-8

5,6-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide

Cat. No.: B2594532
CAS No.: 2415600-69-8
M. Wt: 232.243
InChI Key: HWUGNTMOXFXAPZ-UHFFFAOYSA-N
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Description

The compound “5,6-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide” is a complex organic molecule that contains an oxazole ring and a pyrimidine ring . Oxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . Pyrimidine is a six-membered ring with two nitrogen atoms . Both of these structures are common in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring and the pyrimidine ring in separate steps, followed by their connection via a suitable functional group . The exact synthetic route would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole and pyrimidine rings, both of which are aromatic and thus contribute to the compound’s stability . The presence of the amide group (-CONH2) would also be a key feature of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the oxazole and pyrimidine rings, as well as the amide group . For example, the compound could potentially undergo reactions at the amide group, such as hydrolysis or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazole and pyrimidine rings would likely make the compound relatively stable and resistant to degradation . The amide group could potentially form hydrogen bonds with other molecules, which could influence the compound’s solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Many drugs that contain oxazole or pyrimidine rings work by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its biological activity. This could potentially lead to the development of new drugs or other useful compounds .

Properties

IUPAC Name

5,6-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-6-4-9(15-17-6)14-11(16)10-7(2)8(3)12-5-13-10/h4-5H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUGNTMOXFXAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NC=NC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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